molecular formula C14H17ClF3N3O2 B2425949 (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 857651-01-5

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2425949
CAS No.: 857651-01-5
M. Wt: 351.75
InChI Key: FPNGMQVUFFNLFP-MERQFXBCSA-N
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Description

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C14H17ClF3N3O2 and its molecular weight is 351.75. The purity is usually 95%.
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Biological Activity

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, with the CAS number 857651-01-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17ClF3N3O2
  • Molecular Weight : 351.75 g/mol
  • Structure : The compound features a trifluoromethyl group and an aminopyrrolidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and noradrenaline pathways.

The compound's mechanism of action appears to involve modulation of serotonergic and noradrenergic systems, which are critical in mood regulation and the treatment of depressive disorders. This is supported by studies showing its antidepressant-like effects in animal models.

Key Findings from Research Studies

  • Antidepressant-Like Effects :
    • In a study involving male Swiss mice, the compound demonstrated significant antidepressant-like effects in the forced swimming test (FST) and tail suspension test (TST). The results suggested that these effects are mediated through serotonergic pathways, specifically involving 5-HT1A and 5-HT3 receptors .
    • The compound was administered at doses ranging from 1 to 50 mg/kg, showing a dose-dependent response that highlights its potential as a therapeutic agent for mood disorders.
  • Toxicity Profile :
    • The compound exhibited low acute toxicity in tested models, indicating a favorable safety profile for further development .

Data Table: Biological Activity Summary

Activity Model Dose Range (mg/kg) Effect Observed
Antidepressant-Like EffectSwiss Mice (FST)1 - 50Significant reduction in immobility time
Antidepressant-Like EffectSwiss Mice (TST)1 - 50Significant reduction in immobility time
ToxicitySwiss MiceN/ALow acute toxicity observed

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance:

  • A related compound demonstrated antidepressant effects through modulation of serotonin levels, reinforcing the hypothesis that similar structural motifs can yield comparable biological activities .

Properties

IUPAC Name

N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGMQVUFFNLFP-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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